molecular formula C15H17N3O2S B11009767 (2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylprop-2-enamide

(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylprop-2-enamide

Cat. No.: B11009767
M. Wt: 303.4 g/mol
InChI Key: YGEWNQRVFTUHCP-PKNBQFBNSA-N
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Description

(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 2-methyl-3-phenyl-2-propenoic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in the NF-κB signaling pathway and other key regulatory mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYL-3-PHENYL-2-PROPENAMIDE stands out due to its unique combination of a thiadiazole ring and a propenamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

(E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C15H17N3O2S/c1-3-20-10-13-17-18-15(21-13)16-14(19)11(2)9-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,16,18,19)/b11-9+

InChI Key

YGEWNQRVFTUHCP-PKNBQFBNSA-N

Isomeric SMILES

CCOCC1=NN=C(S1)NC(=O)/C(=C/C2=CC=CC=C2)/C

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C(=CC2=CC=CC=C2)C

Origin of Product

United States

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